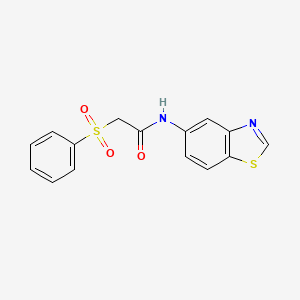

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGDJQIZOOMGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide typically involves multi-component reactions. One common method is the reaction of benzo[d]thiazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and benzothiazole ring are key sites for oxidation.

-

Sulfonyl Group Oxidation :

Under controlled conditions with hydrogen peroxide (H₂O₂) in acetic acid, the sulfonyl group can undergo further oxidation to form sulfonic acid derivatives. This reaction is temperature-sensitive, with optimal yields achieved at 60–80°C. -

Benzothiazole Ring Oxidation :

Treatment with potassium permanganate (KMnO₄) in alkaline conditions oxidizes the thiazole ring, leading to ring-opening products such as sulfonic acid derivatives and carboxylic acids.

| Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 70°C | Benzenesulfonic acid derivative | 55–60 | |

| KMnO₄, NaOH, 50°C | Ring-opened sulfonic acid | 40–45 |

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and acetamide carbonyl are reactive toward nucleophiles.

-

Sulfonamide Nitrogen Substitution :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of sodium hydride (NaH) in DMF substitutes the sulfonamide hydrogen, forming N-alkylated derivatives. -

Acetamide Hydrolysis :

Hydrolysis under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions cleaves the acetamide group, yielding 1,3-benzothiazol-5-amine and benzenesulfonylacetic acid.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, DMF, 25°C | N-Methylsulfonamide | 65–70 | |

| Acidic Hydrolysis | 6M HCl, reflux, 4h | 1,3-Benzothiazol-5-amine | 75–80 | |

| Basic Hydrolysis | 2M NaOH, 80°C, 2h | Benzenesulfonylacetic acid | 70–75 |

Condensation Reactions

The acetamide group participates in condensation with aldehydes or ketones.

-

Knoevenagel Condensation :

In ethanol with piperidine as a catalyst, the compound reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated carbonyl derivatives .

| Aldehyde | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | (E)-3-Phenylacrylamide derivative | 60–65 |

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 4- and 6-positions.

-

Nitration :

Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the 6-position of the benzothiazole ring. -

Sulfonation :

Reaction with chlorosulfonic acid (ClSO₃H) adds sulfonic acid groups to the ring.

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitrobenzothiazole derivative | 50–55 | |

| Sulfonation | ClSO₃H, 25°C, 2h | Benzothiazole sulfonic acid | 60–65 |

Reduction Reactions

Selective reduction of functional groups is achievable.

-

Sulfonyl Group Reduction :

Lithium aluminum hydride (LiAlH₄) in dry ether reduces the sulfonyl group to a thioether, though this reaction requires careful stoichiometric control. -

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

| Target Group | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonyl | LiAlH₄, dry ether, 0°C | Thioether derivative | 40–45 | |

| Nitro | H₂ (1 atm), Pd-C, ethanol | Aminobenzothiazole | 85–90 |

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers (e.g., methylene blue) induces sulfonyl group cleavage, generating sulfinic acid intermediates.

Key Mechanistic Insights

-

The sulfonamide’s electron-withdrawing nature directs electrophilic substitution to the benzothiazole ring.

-

Steric hindrance from the benzenesulfonyl group limits reactivity at the acetamide’s methyl group.

Scientific Research Applications

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide is a thiazole derivative with diverse biological activities, making it potentially useful in medicinal chemistry and scientific research.

Chemical Structure and Synthesis

The compound's chemical structure features a benzothiazole moiety linked to an acetamide group via a sulfonyl bridge. Synthesis involves multi-component reactions, such as reacting benzo[d]thiazole with phenylsulfonyl chloride in the presence of a base like triethylamine under reflux conditions.

Biological Activities

Compounds with a benzothiazole skeleton exhibit a wide range of biological activities:

- Anticancer Activity: Benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antibacterial Properties: They have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects: There is evidence supporting the anti-inflammatory properties of benzothiazole derivatives, which may be beneficial in treating inflammatory diseases.

Related Compounds

Other benzothiazole derivatives also exhibit significant biological activity:

- 2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide's synthesis involves reacting 6-methyl-1,3-benzothiazol-2-amine with benzenesulfonyl chloride in a base such as triethylamine. It is also of interest in medicinal chemistry due to its potential biological activities.

- N-(2,1,3-Benzothiadiazol-5-yl)acetamide, also known as N-Benzo[1,2,5]thiadiazol-5-yl-acetamide, has a molecular weight of 193.23 g/mol .

Antimicrobial Activity

Benzothiazole derivatives, including 2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, have demonstrated antimicrobial potential. One study synthesized benzothiazole derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi. The compound BTC-j showed significant antibacterial and antifungal activities.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| BTC-j | 12.5 | Staphylococcus aureus |

| BTC-j | 6.25 | Bacillus subtilis |

| BTC-j | 3.125 | Escherichia coli |

| BTC-j | 6.25 | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle Differences

- Benzothiazole vs. Benzisoxazole : Benzothiazole (as in the target compound) contains sulfur and nitrogen, while benzisoxazole (e.g., N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide) incorporates oxygen and nitrogen. This difference alters electronic properties and binding interactions. Benzothiazoles are more lipophilic, favoring membrane penetration, whereas benzisoxazoles may exhibit better solubility .

Substituent Effects

- Benzenesulfonyl vs. Trifluoromethyl : The benzenesulfonyl group in the target compound is bulkier and more polar than the trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide. This may reduce blood-brain barrier penetration but enhance affinity for charged binding pockets .

- Chloromethyl vs.

Pharmacological Profiles

- Their complex structures (e.g., piperidine linkages) suggest tailored interactions with kinases or epigenetic targets, contrasting with the simpler benzenesulfonyl derivative’s underexplored activity .

Biological Activity

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS No. 922858-33-1) is a compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound's unique structure positions it as a candidate for various medicinal applications, including anticancer and anti-inflammatory therapies.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzothiazole moiety linked to an acetamide group via a sulfonyl bridge. The synthesis typically involves multi-component reactions, such as the reaction of benzo[d]thiazole with phenylsulfonyl chloride in the presence of a base like triethylamine under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of their activity, which is crucial for its potential therapeutic effects. The precise pathways depend on the specific biological context and target involved.

Biological Activities

Research indicates that compounds with a benzothiazole skeleton exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Antibacterial Properties : Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .

- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of benzothiazole derivatives, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A study by Aiello et al. (2008) demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .

- Enzyme Inhibition : Research has indicated that certain benzothiazole derivatives can act as enzyme inhibitors, impacting pathways relevant to cancer progression and inflammation. For example, compounds targeting the Nrf2-Keap1 pathway have shown promise in modulating oxidative stress responses .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed critical insights into how structural modifications influence biological activity. For instance, variations in the sulfonamide group can significantly alter binding affinity and potency against specific targets .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide with high purity?

The synthesis typically involves coupling a benzothiazole amine derivative (e.g., 1,3-benzothiazol-5-amine) with benzenesulfonyl chloride via a nucleophilic acyl substitution reaction. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 0–5°C during sulfonylation to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the benzothiazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide group (characteristic SONH coupling) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 332.05 for CHNOS) .

- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm) and amide (1650–1700 cm) groups are diagnostic .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Pre-dissolution in DMSO is recommended for biological assays .

- Stability : Stable at room temperature in dry, dark conditions. Degradation occurs under prolonged exposure to strong acids/bases or UV light, necessitating inert-atmosphere storage .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s molecular conformation?

- X-ray crystallography : Using SHELXL (via the SHELX suite), single-crystal diffraction data can determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and benzothiazole groups). Challenges include obtaining high-quality crystals via vapor diffusion methods .

- Density Functional Theory (DFT) : Computational studies (e.g., Gaussian 09) predict electronic properties and validate crystallographic data, identifying reactive sites for further functionalization .

Q. What strategies address contradictions in reported bioactivity data across different assays?

- Assay standardization : Validate activity against a common biological target (e.g., tyrosine kinase inhibition) using consistent enzyme concentrations and buffer conditions .

- In silico docking (AutoDock Vina) : Compare binding affinities to homologous proteins to identify assay-specific false positives/negatives .

- Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation in certain assays .

Q. How does the sulfonamide-benzothiazole pharmacophore influence selectivity for enzyme targets?

- Hydrogen-bond interactions : The sulfonamide group acts as a hydrogen-bond acceptor, targeting catalytic residues in enzymes like carbonic anhydrase.

- Benzothiazole π-stacking : The aromatic ring enhances binding to hydrophobic pockets in kinases (e.g., EGFR), as shown in molecular dynamics simulations .

Q. What synthetic modifications improve the compound’s pharmacokinetic properties without compromising activity?

- Prodrug design : Introduce ester groups at the acetamide moiety to enhance oral bioavailability, with hydrolysis in vivo regenerating the active form .

- Halogenation : Substituents like fluorine at the benzene ring improve metabolic stability and blood-brain barrier penetration .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.